1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a 2,3-dimethylphenyl group and an aldehyde functional group at the 2-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2,3-dimethylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed
Oxidation: 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid
Reduction: 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-methanol
Substitution: Halogenated or nitrated derivatives of the pyrrole ring
Scientific Research Applications
1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group may form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Further research is needed to elucidate the precise molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethylphenyl)pyrrolidine: Contains a pyrrolidine ring instead of a pyrrole ring.
2,3-Dimethylphenyl isocyanate: Contains an isocyanate group instead of an aldehyde group.
Uniqueness
1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a pyrrole ring and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-3-7-13(11(10)2)14-8-4-6-12(14)9-15/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMITBLYRIEWJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC=C2C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396060 |
Source
|
Record name | 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37560-46-6 |
Source
|
Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37560-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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